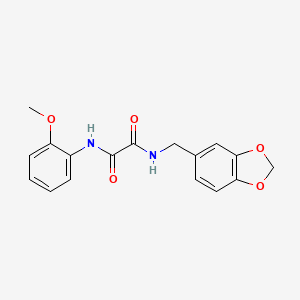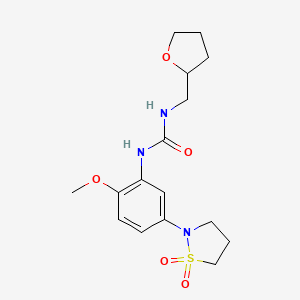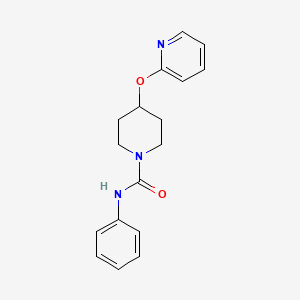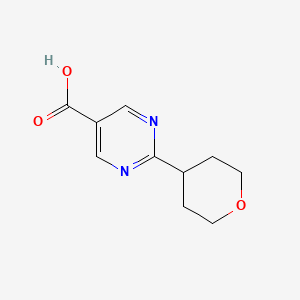
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide, also known as MDMA, is a synthetic compound that belongs to the class of amphetamines. MDMA is a popular recreational drug, commonly known as ecstasy or Molly, due to its euphoric and empathogenic effects. However, MDMA has also gained attention in scientific research due to its potential therapeutic benefits in treating mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and cognition. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide also increases the release of oxytocin, a hormone that is associated with social bonding and empathy.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide has a range of biochemical and physiological effects on the body. In addition to increasing neurotransmitter levels, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide also increases heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses and can lead to dehydration, hyperthermia, and cardiovascular complications.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide has several advantages for use in laboratory experiments. It is a potent and selective serotonin releaser, making it useful for studying the role of serotonin in the brain. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide is also relatively easy to administer and has a rapid onset of action. However, there are also limitations to using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide in laboratory experiments. It is a controlled substance, making it difficult to obtain and use legally. Additionally, the recreational use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide has led to a negative public perception of the drug, which can make it difficult to obtain funding for research.
Future Directions
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide. One area of interest is the development of new N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide analogues that have similar therapeutic effects but with fewer side effects. Another area of interest is the use of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide in combination with other therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Additionally, there is a need for further research on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide use, particularly in regards to its impact on brain function and mental health.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide is synthesized through a multi-step process that involves the reaction of safrole, a natural product found in the sassafras tree, with other chemicals such as hydrochloric acid and methylamine. The synthesis process is complex and requires a high level of chemical expertise to ensure purity and safety.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide has been the subject of extensive scientific research in recent years due to its potential therapeutic benefits. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide-assisted psychotherapy can be effective in treating PTSD and anxiety in patients who have not responded to traditional treatments. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide has also been studied for its potential use in treating other mental health disorders such as depression and addiction.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-5-3-2-4-12(13)19-17(21)16(20)18-9-11-6-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIOTYBQGNIJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxyphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile](/img/structure/B2624865.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2624866.png)


![1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2624870.png)





![(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624879.png)
![2-[1-(4-Ethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2624884.png)

